(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine
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Description
Scientific Research Applications
Adjuvant Therapy for Pseudomonas aeruginosa Infections
- Scientific Field : Medical Chemistry .
- Application Summary : 1H-Benzo[d]imidazole derivatives have been used as PqsR inhibitors in adjuvant therapy for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials .
- Methods of Application : The process involves a hit to lead process to fine-tune the potency of the previously reported inhibitor, which led to the discovery of a potent PqsR antagonist . This compound inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
- Results or Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
Antimicrobial Potential
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzimidazole derivatives have shown a wide variety of biological activities, including antimicrobial activity . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .
- Methods of Application : The synthesis of benzimidazole derivatives involves nucleophilic substitution reactions . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .
- Results or Outcomes : Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities . The present review focuses on the antimicrobial activity of reported benzimidazole derivatives .
Fungicides
- Scientific Field : Agricultural Chemistry .
- Application Summary : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Methods of Application : The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
- Results or Outcomes : Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
Synthesis of Imidazoles
- Scientific Field : Organic Chemistry .
- Application Summary : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- Methods of Application : This review is focused on recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
- Results or Outcomes : The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
Materials Chemistry
- Scientific Field : Materials Chemistry .
- Application Summary : Benzimidazole derivatives have applications in materials chemistry . They are used in the production of various materials, including electronics, technology, dyes, pigments, and agriculture .
- Methods of Application : The specific methods of application can vary widely depending on the specific material being produced . This can involve various chemical reactions and processes .
- Results or Outcomes : The use of benzimidazole derivatives in materials chemistry has opened up new research horizons . The specific results or outcomes can vary widely depending on the specific application .
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzimidazole derivatives have shown a wide variety of biological activities, including antimicrobial activity . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .
- Methods of Application : The synthesis of benzimidazole derivatives involves nucleophilic substitution reactions . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .
- Results or Outcomes : Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities . The present review focuses on the antimicrobial activity of reported benzimidazole derivatives .
properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWGHMRIQOEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine |
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